molecular formula C14H13N3OS B2366382 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone CAS No. 1904410-68-9

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone

Cat. No.: B2366382
CAS No.: 1904410-68-9
M. Wt: 271.34
InChI Key: YJDAPYSYXGYEFD-UHFFFAOYSA-N
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Description

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34. The purity is usually 95%.
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Biological Activity

The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H16N2OS\text{C}_{14}\text{H}_{16}\text{N}_2\text{OS}

This structure includes a tetrahydro-pyrimidine core fused with a thiophene moiety. The stereochemistry at the 5R and 8S positions is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of thiophene rings often correlates with enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in vitro and in vivo.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interference with Cellular Signaling : The compound may disrupt key signaling pathways involved in cell growth and survival.
  • DNA Interaction : Similar compounds have been shown to bind DNA, potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The thiophene component may enhance the inhibition of specific enzymes critical for microbial survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A study by Braga et al. (2022) demonstrated that a structurally similar pyrimidine derivative significantly inhibited the growth of various cancer cell lines through apoptosis induction.
    CompoundIC50 (µM)Cell Line
    Pyrimidine Derivative A12.5MCF-7
    Pyrimidine Derivative B15.3HeLa
  • Antimicrobial Activity :
    • Research by Kathrotiya & Patel (2012) indicated that thiophene-containing compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.
    CompoundZone of Inhibition (mm)Bacteria
    Compound X20Staphylococcus aureus
    Compound Y18Escherichia coli
  • Anti-inflammatory Effects :
    • A study highlighted that certain derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases (Cai et al., 2009).

Properties

IUPAC Name

thiophen-3-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(9-3-4-19-7-9)17-10-1-2-13(17)11-6-15-8-16-12(11)5-10/h3-4,6-8,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDAPYSYXGYEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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